1-N-Ethylgaramine Sulfate
Description
Classification and Structural Relationship within Aminoglycoside Derivatives
1-N-Ethylgaramine Sulfate (B86663) is classified as an aminoglycoside derivative. vulcanchem.com The broader family of aminoglycosides constitutes a class of potent antibiotics that function by inhibiting bacterial protein synthesis. wikipedia.orgnih.gov These molecules are structurally defined by the presence of an amino-modified sugar, or glycoside. wikipedia.org
Structurally, 1-N-Ethylgaramine is a derivative of garamine (B8066852), which itself is an impurity associated with the aminoglycoside antibiotic gentamicin. vulcanchem.com Netilmicin (B1678213), the parent drug, is a semi-synthetic aminoglycoside created through the N-ethylation of sisomicin (B1680986). antecscientific.comnih.gov 1-N-Ethylgaramine arises as a hydrolysis product of Netilmicin. antecscientific.com This shared biosynthetic pathway results in a very close structural resemblance among these compounds, making precise analytical differentiation crucial. The molecule possesses a complex framework with numerous stereogenic centers, contributing to its distinct three-dimensional structure. vulcanchem.com
Below is a table detailing the key chemical properties of the base compound, 1-N-Ethylgaramine.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | nih.gov |
| Molecular Formula | C₁₅H₃₁N₃O₆ | nih.govncats.io |
| Molecular Weight | 349.42 g/mol | nih.govncats.io |
| Stereochemistry | Absolute, 9 defined stereocenters | ncats.io |
| Physical Form | Solid | edqm.eu |
Historical Perspectives on its Identification and Analytical Relevance
The history of 1-N-Ethylgaramine is intrinsically linked to the development and commercialization of the semi-synthetic antibiotic Netilmicin, which was first derived from sisomicin in 1967. nih.gov During the refinement of Netilmicin's synthesis and the development of its pharmaceutical formulations, 1-N-Ethylgaramine was identified as a key related substance. antecscientific.com
Its analytical relevance grew as regulatory bodies established stringent criteria for drug purity. The European Pharmacopoeia officially designated it as Netilmicin Impurity B, creating the necessity for a well-characterized reference standard to ensure consistent and accurate quality control. antecscientific.comnih.gov This led to the widespread adoption of 1-N-Ethylgaramine Sulfate as a reference material in analytical laboratories for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) involving Netilmicin. veeprho.com The development of specific analytical protocols, such as ion-pairing High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), was crucial for its reliable identification and quantification. antecscientific.com In standardized chromatographic tests, this compound exhibits a consistent relative retention time of about 0.41 compared to Netilmicin, which facilitates its distinct separation and measurement. vulcanchem.com
Contemporary Academic Research Trends Pertaining to the Chemical Compound
Current research involving this compound is predominantly focused on the advancement of analytical methodologies for impurity profiling in pharmaceuticals. A significant trend is the development of more sensitive and specific methods for the detection and quantification of impurities in aminoglycoside antibiotics. ulisboa.pt
One area of active research is the application of modern hyphenated techniques. For instance, studies have focused on creating and validating methods like Solid Phase Extraction-Liquid Chromatography-Mass Spectrometry (SPE-LC-MS) to precisely quantify 1-N-Ethylgaramine in injectable drug formulations. ulisboa.pt The use of LC-MS/MS provides enhanced sensitivity and structural information, which is critical for the unambiguous identification of impurities, even at trace levels. ulisboa.ptresearchgate.net This allows for a deeper understanding of drug degradation pathways and helps in the development of more stable pharmaceutical formulations. researchgate.net
Furthermore, research is ongoing in the field of regulatory science to refine and update analytical standards. The European Pharmacopoeia, for example, has updated its monograph for Netilmicin analysis (EP 9.2) to improve separation performance and revise impurity thresholds, setting the maximum allowance for 1-N-Ethylgaramine at 1.0%. antecscientific.comvulcanchem.com Academic and industrial laboratories continue to explore novel detection techniques, such as pulsed amperometric detection (PAD) in HPLC, to enhance the analysis of compounds like aminoglycosides that possess hydroxyl groups. researchgate.net
Properties
CAS No. |
864371-49-3 |
|---|---|
Molecular Formula |
C₁₅H₃₁N₃O₆ ·xH₂SO₄ |
Molecular Weight |
349.42 |
Synonyms |
2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-N1-ethyl-D-streptamine Sulfate Salt |
Origin of Product |
United States |
Chemical Synthesis and Formation Pathways of 1 N Ethylgaramine Sulfate
Elucidation of Hydrolytic Formation Mechanisms
1-N-Ethylgaramine is a known hydrolysis product of its precursor compounds. ulisboa.ptjasco.ro The investigation into its formation via hydrolysis is crucial for understanding the degradation profiles of related antibiotics and for ensuring the purity of pharmaceutical formulations.
The formation of 1-N-ethylgaramine often occurs during the synthesis or degradation of netilmicin (B1678213). antecscientific.comjasco.ro Netilmicin, an N-ethyl derivative of sisomicin (B1680986), can undergo hydrolysis, leading to the formation of 1-N-ethylgaramine. antecscientific.comoup.com Acidic conditions, in particular, have been identified as a primary factor promoting this hydrolytic cleavage. oup.com
Research involving the forced degradation of netilmicin sulfate (B86663) has demonstrated that treatment with acid primarily results in the formation of 1-N-ethylgaramine. oup.com Similarly, the stability of 1-N-Ethylgaramine Sulfate itself is pH-dependent; degradation is observed under strongly acidic (pH < 2) or alkaline (pH > 9) conditions, which yields 1-N-ethylgaramine and sulfate ions. vulcanchem.com This indicates that maintaining a controlled pH is essential to prevent the hydrolysis of the parent compounds into 1-N-ethylgaramine.
Table 1: Conditions Favoring Hydrolysis
| Precursor Compound | Condition | Resulting Product | Source |
| Netilmicin Sulfate | Acid Treatment | 1-N-Ethylgaramine | oup.com |
| This compound | pH < 2 (Acidic) | 1-N-Ethylgaramine, Sulfate Ions | vulcanchem.com |
| This compound | pH > 9 (Alkaline) | 1-N-Ethylgaramine, Sulfate Ions | vulcanchem.com |
The study of reaction kinetics provides quantitative insight into the rate of hydrolysis. For this compound, degradation kinetics have been evaluated under specific conditions. For instance, at a pH of 2.0 and a temperature of 25°C, the compound exhibits a half-life of 48 hours. vulcanchem.com This relatively rapid degradation under acidic conditions highlights the susceptibility of the molecule to hydrolysis.
The mechanism of formation involves the cleavage of the glycosidic bond in the precursor aminoglycoside, such as netilmicin. This process separates the garamine (B8066852) moiety from the other parts of the molecule. As netilmicin is the 1-N-ethyl derivative of sisomicin, the resulting hydrolysis product retains the N-ethyl group on the garamine structure, forming 1-N-ethylgaramine. antecscientific.comoup.com
Controlled Laboratory Synthesis of this compound for Research Applications
Due to its role as a critical impurity in netilmicin preparations, the availability of pure this compound as a reference standard is essential for analytical and quality control purposes. vulcanchem.comulisboa.pt The European Pharmacopoeia, for example, prescribes methods that use this compound as a chemical reference substance (CRS) to identify and quantify impurities in netilmicin. antecscientific.comjasco.ro
The controlled synthesis of this compound is performed to generate a high-purity analytical standard. ulisboa.pt One documented multi-step synthetic process involves the following key stages: vulcanchem.com
Silylation: The process begins with a starting material, such as maltose, which is treated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in a solvent like dichloromethane (B109758). This step creates a silylated intermediate. vulcanchem.com
Ethylamine Substitution: The intermediate product then reacts with ethylamine. This reaction introduces the characteristic N-ethyl group onto the molecule. vulcanchem.com
Sulfation: In the final step, the resulting compound is treated with sulfuric acid to produce the this compound salt. vulcanchem.com
This method is designed to achieve high purity (greater than 98%), which is subsequently verified using analytical techniques like HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) and NMR (Nuclear Magnetic Resonance) spectroscopy. vulcanchem.com
Optimizing the parameters of the synthesis is critical, especially when scaling up production from the laboratory to an industrial scale. The primary goals of optimization are to maximize yield, ensure high purity, and prevent the formation of unwanted byproducts. vulcanchem.com
Key parameters that require stringent control include: vulcanchem.com
pH: The pH must be carefully managed throughout the reaction and purification process to prevent the unintended hydrolysis of the sulfate group. vulcanchem.com
Temperature: Controlling the reaction temperature is crucial for both reaction kinetics and the stability of the product. vulcanchem.com
Solvent Purity: The presence of residual solvents, such as dichloromethane from the silylation step, must be minimized to meet pharmacopoeial standards for analytical reference materials. vulcanchem.com
Table 2: Synthetic Parameter Optimization
| Parameter | Objective | Rationale | Source |
| pH | Maintain stability | Prevent hydrolysis of the sulfate moiety. | vulcanchem.com |
| Temperature | Control reaction rate and stability | Avoid degradation and side reactions. | vulcanchem.com |
| Residual Solvents | Ensure purity | Meet pharmacopoeial standards for reference materials. | vulcanchem.com |
Exploration of Alternative Synthetic Routes and Chemical Transformations
While a specific multi-step synthesis for this compound has been described, the broader field of medicinal and synthetic chemistry offers various strategies that could potentially be adapted for its creation. vulcanchem.combeilstein-journals.org General synthetic methods for constructing substituted six-membered heterocyclic rings, which form the core of the garamine structure, often involve condensation reactions. beilstein-journals.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis involves the reaction of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, which is a versatile method for creating related cyclic structures. beilstein-journals.org
Furthermore, the synthesis of related aminoglycosides often involves the reductive alkylation of a precursor. Netilmicin itself is synthesized via the reductive alkylation of sisomicin using acetaldehyde. oup.com This type of transformation, which introduces an ethyl group, is a fundamental reaction in this area of chemistry. Exploring variations in starting materials, protecting group strategies, and alkylating agents could lead to alternative and potentially more efficient synthetic pathways for 1-N-Ethylgaramine and its subsequent sulfated form.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 N Ethylgaramine Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. uobasrah.edu.iqjchps.com For a molecule with the complexity of 1-N-Ethylgaramine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. ruc.dkhyphadiscovery.com
The structural backbone of 1-N-Ethylgaramine, a disaccharide aminoglycoside, is composed of a 2-deoxystreptamine (B1221613) unit linked to a garosamine (B1245194) sugar moiety. The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is achieved through a synergistic interpretation of 1D and 2D NMR spectra.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and integration (relative number of protons). The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. For 1-N-Ethylgaramine, distinct regions in the ¹H spectrum would correspond to the anomeric protons, sugar ring protons, 2-deoxystreptamine ring protons, and the N-ethyl and N-methyl groups.
2D COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). This is crucial for tracing the proton connectivity within each ring system (garosamine and 2-deoxystreptamine) by identifying adjacent protons. For instance, the anomeric proton of the garosamine ring would show a correlation to the proton at the C2' position.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. The HSQC spectrum allows for the unambiguous assignment of carbon signals for all protonated carbons, simplifying the analysis of the crowded ¹³C NMR spectrum.
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for connecting the individual spin systems identified by COSY. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH). This technique is instrumental in identifying the glycosidic linkage between the garosamine and 2-deoxystreptamine units by showing a correlation between the anomeric proton (H-1') and the carbon of the 2-deoxystreptamine ring where the sugar is attached (C-6). It also confirms the positions of the N-ethyl and N-methyl groups by showing correlations from their protons to the relevant carbons on the rings.
The following table illustrates the expected NMR correlations used for the structural assignment of 1-N-Ethylgaramine.
| Technique | Purpose | Expected Key Correlations for 1-N-Ethylgaramine |
| ¹H NMR | Identifies proton environments and their relative numbers. | Signals for anomeric, sugar, and aminocyclitol ring protons; N-CH₃, N-CH₂CH₃ groups. |
| ¹³C NMR | Identifies unique carbon environments. | Signals for anomeric carbon, ring carbons, and alkyl group carbons. |
| COSY | Establishes proton-proton (H-H) connectivity within spin systems. | Cross-peaks between adjacent protons within the garosamine and 2-deoxystreptamine rings. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Cross-peaks assigning specific ¹³C signals to their corresponding ¹H signals for all CH, CH₂, and CH₃ groups. |
| HMBC | Establishes long-range proton-carbon (²JCH, ³JCH) connectivity. | Key cross-peak between the anomeric proton (H-1') and the linkage carbon (C-6) of the 2-deoxystreptamine ring. Cross-peaks from N-ethyl protons to C-1. |
Beyond establishing connectivity, NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of a molecule. For cyclic structures like those in 1-N-Ethylgaramine, this information is derived primarily from the analysis of nuclear Overhauser effects (NOEs) and scalar coupling constants (J-values).
The relative stereochemistry of the substituents on both the garosamine and 2-deoxystreptamine rings can be confirmed using 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. For example, strong NOE correlations between protons in a 1,3-diaxial relationship are indicative of their specific stereochemical orientation. The magnitude of ³JHH coupling constants between adjacent protons on the rings provides crucial information about the dihedral angle between them, which helps to establish both the relative stereochemistry and the preferred chair conformation of the sugar rings.
Mass Spectrometry (MS) Approaches
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a molecule and offers structural details through the analysis of fragmentation patterns. intertek.com
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the parent molecule. mdpi.comnih.gov For 1-N-Ethylgaramine (formula: C₁₅H₃₁N₃O₆), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, a critical step in structural confirmation. nii.ac.jp
The table below shows the calculated properties for the 1-N-Ethylgaramine free base.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₁N₃O₆ | PubChem nih.gov |
| Molecular Weight | 349.42 g/mol | PubChem nih.gov |
| Calculated Exact Mass | 349.22128572 Da | PubChem nih.gov |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion. intertek.com The resulting product ion spectrum contains fragment ions that are characteristic of the molecule's structure. For 1-N-Ethylgaramine, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragments analyzed in the second mass analyzer.
In many practical scenarios, 1-N-Ethylgaramine Sulfate (B86663) may need to be identified and quantified within complex matrices, such as in pharmaceutical formulations or biological samples. Hyphenated techniques, which couple a chromatographic separation method with mass spectrometric detection, are essential for this purpose. nih.govwaters.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govlcms.czresearchgate.net The sample is first injected into an LC system where 1-N-Ethylgaramine is separated from other components. The eluent from the LC column is then directed into the mass spectrometer, which can be set to specifically monitor for the precursor-to-product ion transitions unique to 1-N-Ethylgaramine, enabling highly selective detection and quantification even at very low levels. lcms.cz
UPLC-Q-TOF MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This advanced technique pairs a high-resolution separation method (UPLC) with a high-resolution mass spectrometer (Q-TOF). nii.ac.jpresearchgate.net UPLC provides faster and more efficient separations compared to conventional LC. The Q-TOF analyzer provides both accurate mass measurements for precursor and fragment ions, allowing for confident identification of the compound in a complex mixture and simultaneous screening for related impurities or metabolites. nii.ac.jpnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and functional groups present in a compound. By probing the vibrational modes of molecules, both infrared (IR) and Raman spectroscopy can offer a unique molecular fingerprint of the substance being analyzed.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis
Infrared (IR) spectroscopy is a well-established method for the identification of functional groups in a molecule. The technique is based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For 1-N-Ethylgaramine Sulfate, the IR spectrum is expected to be complex due to the presence of multiple functional groups, including hydroxyl (-OH), amine (-NH), and sulfate (SO₄²⁻) groups, as well as C-H, C-O, and C-N bonds.
The analysis of the IR spectrum of this compound would involve the identification of characteristic absorption bands for its constituent functional groups. The broad absorption band typically observed in the region of 3500-3200 cm⁻¹ can be attributed to the stretching vibrations of the O-H and N-H groups. The presence of multiple hydroxyl and amine groups in the molecule would likely result in a broad and intense band in this region due to intermolecular hydrogen bonding.
The C-H stretching vibrations of the ethyl and methyl groups are expected to appear in the 2980-2850 cm⁻¹ region. The bending vibrations for these groups would be observed at lower wavenumbers, typically around 1460-1370 cm⁻¹. The presence of the sulfate group is a key feature of this compound. The sulfate ion (SO₄²⁻) exhibits characteristic vibrational modes. A strong, broad absorption band around 1230 cm⁻¹ is typically assigned to the S=O stretching vibration of the sulfate ester. nih.gov
The C-O and C-N stretching vibrations are expected in the fingerprint region of the spectrum, generally between 1200 cm⁻¹ and 1000 cm⁻¹. The complexity of this region makes precise assignments challenging without computational modeling or comparison with a reference spectrum.
Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 | O-H, N-H | Stretching |
| 2980-2850 | C-H (Aliphatic) | Stretching |
| 1460-1370 | C-H (Aliphatic) | Bending |
| ~1230 | S=O (Sulfate) | Stretching |
| 1200-1000 | C-O, C-N | Stretching |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Characterization
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. oulu.fi It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.
For this compound, the Raman spectrum would provide additional information for its structural elucidation. The sulfate group has four fundamental vibrational modes: a non-degenerate symmetric stretching (ν1), a doubly degenerate symmetric bending (ν2), a triply degenerate asymmetric stretching (ν3), and a triply degenerate asymmetric bending (ν4). rruff.info In an aqueous solution, these are observed at approximately 981 cm⁻¹ (ν1), 451 cm⁻¹ (ν2), 1104 cm⁻¹ (ν3), and 613 cm⁻¹ (ν4). rruff.info The exact positions and splitting of these bands in the solid state can be influenced by the crystal structure. rruff.info
The C-H and N-H stretching and bending vibrations would also be observable in the Raman spectrum, providing a comprehensive vibrational profile of the molecule. The skeletal vibrations of the cyclohexane (B81311) and pyranose rings would appear in the lower frequency region of the spectrum.
Expected Raman Shifts for the Sulfate Group in this compound
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
| ν1 | Symmetric Stretch | ~981 |
| ν2 | Symmetric Bend | ~451 |
| ν3 | Asymmetric Stretch | ~1104 |
| ν4 | Asymmetric Bend | ~613 |
Chromatographic Separation and Quantitative Analysis Techniques for 1 N Ethylgaramine Sulfate
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-N-Ethylgaramine Sulfate (B86663). However, its inherent properties necessitate specific approaches, particularly in reversed-phase modes, to achieve adequate retention and resolution from its parent compound and other related substances.
Developing a robust reversed-phase (RP-HPLC) method for 1-N-Ethylgaramine Sulfate is complicated by its high water solubility and minimal retention on conventional non-polar stationary phases (like C18). oup.com The primary goal is to achieve baseline separation of 1-N-Ethylgaramine from Netilmicin (B1678213), its precursor Sisomicin (B1680986), and other potential synthesis-related impurities or degradation products. oup.com
Research has led to the development of methods utilizing specialized columns and mobile phases. For instance, pentafluorophenyl (PFP) stationary phases have demonstrated success in separating Netilmicin and its related substances. oup.com An alternative approach described in the European Pharmacopoeia involves using a styrene-divinylbenzene copolymer column. jasco.hu The mobile phase composition is critical and often incorporates ion-pairing agents or acids to improve retention and selectivity. A common strategy involves using gradients with mobile phases containing acids like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) mixed with an organic modifier such as acetonitrile. oup.comresearchgate.net
Table 1: Example of RP-HPLC Conditions for the Separation of Netilmicin and Related Substances Including this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Pentafluorophenyl (PFP), 10 cm x 4.6 mm |
| Mobile Phase A | 0.1% Pentafluoropropionic acid in 96:4 (v/v) water:acetonitrile |
| Mobile Phase B | 1% Trifluoroacetic acid in 96:4 (v/v) water:acetonitrile |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | Charged Aerosol Detection (CAD) or Pulsed Amperometric Detection (PAD) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table is a composite representation based on published methodologies. oup.com
To overcome the challenge of poor retention of highly polar and ionic compounds like this compound on RP-HPLC columns, ion-pairing chromatography is frequently employed. nih.govrsc.org This technique introduces an ion-pairing reagent into the mobile phase. This reagent is typically a large, hydrophobic molecule with an opposite charge to the analyte. nih.gov For the positively charged amino groups in 1-N-Ethylgaramine, anionic ion-pairing reagents such as alkyl sulfonates (e.g., octanesulfonate) or perfluorinated carboxylic acids (e.g., heptafluorobutyric acid, HFBA) are used. nih.govrsc.orgnih.gov
The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. This complex interacts more strongly with the non-polar stationary phase, leading to increased retention and allowing for separation based on subtle differences in structure among related aminoglycosides. rsc.orgnih.gov The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired separation. rsc.org While effective, a drawback of ion-pairing agents is their potential to contaminate the chromatographic system and cause ion suppression if mass spectrometry detection is used. wiley.com
Table 2: Common Anionic Ion-Pairing Reagents for Aminoglycoside Analysis
| Reagent Name | Abbreviation | Chemical Class |
|---|---|---|
| Heptafluorobutyric Acid | HFBA | Perfluorinated Carboxylic Acid |
| Trifluoroacetic Acid | TFA | Perfluorinated Carboxylic Acid |
| Pentafluoropropionic Acid | PFPA | Perfluorinated Carboxylic Acid |
| Sodium Octanesulfonate | - | Alkyl Sulfonate |
This table lists reagents commonly used for the analysis of basic compounds like aminoglycosides. oup.comnih.govnih.gov
Due to the absence of a strong UV-absorbing chromophore in the this compound molecule, standard UV detection offers poor sensitivity, making it unsuitable for impurity analysis. oup.comjasco.hu Electrochemical detection (ECD), particularly in the form of Pulsed Amperometric Detection (PAD), is the method of choice. jasco.hu
PAD is highly sensitive and selective for electroactive compounds, including aminoglycosides which contain sugar moieties that can be oxidized at the surface of a noble metal electrode. jasco.hu The detection process typically occurs at a high pH on a gold working electrode. jasco.huthermofisher.com A repeating sequence of potentials (a waveform) is applied to the electrode. This sequence consists of three steps:
Detection: A potential is applied at which the analyte is oxidized, generating a current proportional to its concentration.
Oxidative Cleaning: A more positive potential is applied to clean the electrode surface by oxidizing any adsorbed species.
Reductive Reactivation: A negative potential is applied to reduce any surface oxides on the gold electrode, returning it to an active state for the next detection cycle. thermofisher.com
This cleaning cycle prevents electrode fouling and ensures a reproducible response over multiple injections. thermofisher.com
Table 3: Typical Pulsed Amperometric Detection (PAD) Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Working Electrode | Gold (Au) | Provides the surface for analyte oxidation |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Maintains a stable reference potential |
| E1 (Detection) | ~ +0.05 V to +0.15 V | Oxidation of the analyte |
| E2 (Cleaning) | ~ +0.75 V | Oxidative cleaning of the electrode surface |
| E3 (Reactivation) | ~ -0.15 V | Reduction of gold surface oxides |
| Time Periods (t1, t2, t3) | Milliseconds (e.g., 400 ms, 200 ms, 400 ms) | Duration for each potential step in the waveform |
This table presents a generalized PAD waveform based on established principles. thermofisher.com
Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures compared to traditional HPLC. This technology offers significant advantages for the analysis of this compound, particularly in high-throughput environments such as quality control laboratories.
The primary benefits of UPLC are drastically reduced analysis times, improved resolution, and increased sensitivity. For aminoglycosides, UPLC methods have been developed that achieve separation in under three minutes, a significant improvement over longer HPLC run times. nih.govresearchgate.netnii.ac.jp This speed allows for a much higher sample throughput. The enhanced resolution provided by the smaller particles can improve the separation between structurally similar impurities, leading to more accurate quantification. Furthermore, the sharper, narrower peaks generated by UPLC result in greater peak height and thus higher sensitivity, which is crucial for detecting trace-level impurities. nih.gov UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), provide a powerful platform for the rapid and sensitive determination of 1-N-Ethylgaramine and other aminoglycosides in various matrices. nih.govnih.govresearchgate.net
Sample Preparation Strategies for Analytical Research
Effective sample preparation is crucial for reliable quantitative analysis, serving to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the chromatographic system.
Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of this compound from complex matrices like biological fluids or formulation excipients. nih.govsemanticscholar.org The selection of the appropriate SPE sorbent is based on the physicochemical properties of the analyte. As 1-N-Ethylgaramine is a polar and cationic compound, sorbents that can exploit these characteristics are most effective. chromatographyonline.com
Weak cation-exchange (WCX) or mixed-mode cation-exchange (MCX) sorbents are often employed. usda.govusda.govnih.gov These sorbents contain negatively charged functional groups that retain the positively charged analyte via electrostatic interactions, while more hydrophobic or neutral interferences can be washed away. scioninstruments.com
Table 4: Generalized Solid Phase Extraction (SPE) Protocol for this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | The sorbent is rinsed with an organic solvent (e.g., methanol) followed by an aqueous buffer. | To activate the sorbent's functional groups and create an environment suitable for sample loading. |
| 2. Loading | The pre-treated sample is passed through the cartridge at a controlled flow rate. | The analyte (1-N-Ethylgaramine) is retained on the sorbent via its primary retention mechanism (e.g., ion exchange). |
| 3. Washing | The sorbent is rinsed with a specific wash solution (e.g., a mild buffer or a weak organic solvent). | To remove unretained or weakly bound matrix interferences without eluting the analyte of interest. |
| 4. Elution | The analyte is eluted from the sorbent using a solvent that disrupts the analyte-sorbent interaction (e.g., a buffer with a high salt concentration or a different pH, often mixed with an organic solvent). | To recover the purified and concentrated analyte for subsequent analysis. |
This table outlines the fundamental steps of a generic SPE method. phenomenex.com
Matrix Effects and Mitigation Strategies in Chromatographic Analysis
Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. chromatographyonline.comresearchgate.net This phenomenon can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which can significantly compromise the accuracy and precision of quantitative analysis. researchgate.netchromatographyonline.com When analyzing this compound, particularly in complex biological matrices such as plasma or urine, components like salts, proteins, lipids, and endogenous metabolites can interfere with the ionization process. nih.gov
The primary cause of matrix effects, especially when using electrospray ionization (ESI), is competition between the analyte and matrix components for access to the droplet surface for ionization and for available charge in the liquid phase. nih.gov Effective strategies are therefore essential to minimize or compensate for these effects to ensure data reliability.
Mitigation Strategies:
Thorough Sample Preparation: The initial and most critical step is to remove interfering matrix components before analysis. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are employed to clean up the sample and isolate this compound.
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from matrix components is a key strategy. This can involve adjusting the mobile phase composition, using gradient elution, or employing advanced column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC), which can be well-suited for polar compounds.
Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS is one of the most effective ways to compensate for matrix effects. An ideal SIL-IS for this compound would be a version of the molecule where several atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. chromatographyonline.com
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the unknown samples are affected by the matrix in a similar way, thereby improving accuracy. researchgate.net
Standard Addition Method: In this technique, known amounts of a this compound standard are added to aliquots of the unknown sample. The resulting data is used to create a calibration curve within the sample itself, directly accounting for the specific matrix effect of that sample.
Below is a table summarizing common mitigation strategies and their principles of operation.
Table 1: Mitigation Strategies for Matrix Effects in the Analysis of this compound
| Strategy | Principle | Application Notes |
|---|---|---|
| Solid-Phase Extraction (SPE) | Differential affinity of analyte and matrix components for a solid sorbent. | Effective for removing a broad range of interferences. |
| Optimized Chromatography | Physical separation of the analyte from interfering compounds on the column. | Gradient elution is often used to resolve complex mixtures. |
| Matrix-Matched Calibrants | Calibrants are prepared in a representative blank matrix to mimic the sample environment. | Compensates for predictable matrix effects across a batch of similar samples. researchgate.net |
| Isotopically Labeled Internal Standards | A non-native, isotopically stable version of the analyte is added to samples and standards. | Co-elutes and experiences identical ionization suppression/enhancement, providing a reliable basis for correction. chromatographyonline.com |
| Alternative Ionization Sources | Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds. chromatographyonline.comnih.gov | The choice depends on the chemical properties of this compound. |
Method Validation for Quantitative Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. apvma.gov.au It is a critical requirement for ensuring the reliability of quantitative data in research and is mandated by regulatory bodies following guidelines such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comamsbiopharma.com For this compound, this involves a series of experiments to assess the performance characteristics of the chromatographic method. The core parameters evaluated include specificity, linearity, detection and quantification limits, and robustness. amsbiopharma.com
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.au This is typically evaluated by analyzing a series of standards at different concentrations, usually spanning 80% to 120% of the expected sample concentration. apvma.gov.au The data from the concentration versus instrument response is plotted, and a linear regression analysis is performed. A common acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.999. demarcheiso17025.com
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. apvma.gov.au The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Several methods are used to determine LOD and LOQ, as recommended by the ICH: sepscience.com
Based on Signal-to-Noise Ratio: This approach involves analyzing samples with known low concentrations of the analyte. The concentration that yields a signal-to-noise (S/N) ratio of 3:1 is typically accepted for the LOD, while a ratio of 10:1 is used for the LOQ. sepscience.comtbzmed.ac.ir
Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach where the LOD and LOQ are calculated from the calibration curve. The formulas are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines or the standard error of the regression line, and S is the slope of the calibration curve. sepscience.comund.edu
Table 3: Example Linearity and Limit Determination Data for this compound
| Parameter | Result | Acceptance Criterion |
|---|---|---|
| Linearity Range | 10 - 150 ng/mL | 80% - 120% of nominal concentration |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Calibration Curve Equation | y = 4587x + 1250 | - |
| LOD (calculated via S/N) | 0.5 ng/mL | S/N ≥ 3 |
| LOQ (calculated via S/N) | 1.5 ng/mL | S/N ≥ 10 |
| LOD (calculated via slope) | 0.74 ng/mL | LOD = 3.3 * σ/S sepscience.com |
| LOQ (calculated via slope) | 2.2 ng/mL | LOQ = 10 * σ/S sepscience.com |
Robustness and Reproducibility Assessments
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. amsbiopharma.com This provides an indication of its reliability during normal usage. For the analysis of this compound, robustness would be tested by slightly varying parameters such as:
Mobile phase pH (e.g., ± 0.2 units)
Column temperature (e.g., ± 5°C)
Mobile phase flow rate (e.g., ± 10%)
Organic composition of the mobile phase (e.g., ± 2%)
The effect of these variations on key system suitability parameters (e.g., retention time, peak area, tailing factor) is evaluated. scirp.org The method is considered robust if the results remain within predefined acceptance criteria despite these changes.
Reproducibility , often assessed as part of intermediate precision, demonstrates the consistency of the method when performed under varied conditions, such as on different days, by different analysts, or on different instruments. demarcheiso17025.comamsbiopharma.com The agreement between these results is typically expressed as the Relative Standard Deviation (%RSD), with a common acceptance criterion being ≤ 2%. amsbiopharma.com
Table 4: Example Robustness Study Design and Outcomes
| Parameter Varied | Variation | % Assay of this compound | %RSD |
|---|---|---|---|
| Nominal Condition | - | 100.1% | 0.4% |
| Flow Rate | +10% | 99.8% | 0.5% |
| -10% | 100.3% | 0.4% | |
| Column Temperature | +5°C | 100.5% | 0.6% |
| -5°C | 99.6% | 0.5% | |
| Mobile Phase pH | +0.2 | 99.4% | 0.7% |
Theoretical and Computational Chemistry Studies of 1 N Ethylgaramine Sulfate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are powerful computational tools used to understand the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used QM method to predict the electronic properties of molecules. Had such studies been conducted on 1-N-Ethylgaramine Sulfate (B86663), they would likely involve optimizing the molecule's three-dimensional geometry to its lowest energy state. This would provide insights into bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations could elucidate the distribution of electron density, identifying regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering a theoretical basis for its reactivity. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and various reactivity descriptors. However, no such data has been published for 1-N-Ethylgaramine Sulfate.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For a flexible molecule like 1-N-Ethylgaramine, MD simulations would be invaluable for exploring its conformational landscape.
By simulating the motion of the molecule in a solvent (typically water) at a given temperature, researchers could observe the various shapes (conformers) the molecule adopts and the transitions between them. This analysis would reveal the most stable or predominant conformations of the N-ethyl group and the sugar rings. Such information is critical as the biological activity of a molecule is often dependent on its three-dimensional shape. Regrettably, no MD simulation studies focused on the conformational analysis of this compound have been reported.
In Silico Modeling of Chemical Interactions
In silico modeling encompasses a range of computational techniques to predict how a molecule might interact with biological targets, such as proteins or nucleic acids. For an aminoglycoside derivative, a primary focus of such modeling would be its interaction with the bacterial ribosome, the known target for this class of antibiotics.
Molecular docking, a common in silico technique, could be used to predict the preferred binding orientation of 1-N-Ethylgaramine within the ribosomal binding pocket. This would provide insights into the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. Such studies could help in understanding the structure-activity relationship and the potential impact of the N-ethyl group on binding affinity. However, the scientific literature lacks any in silico studies modeling the chemical interactions of this compound.
Chemical Reactivity and Degradation Profiling of 1 N Ethylgaramine Sulfate
Kinetics and Thermodynamics of Degradation Processes (e.g., Hydrolysis under Varied Conditions)
The stability of 1-N-Ethylgaramine Sulfate (B86663) is intrinsically linked to its molecular structure, which features aminoglycoside characteristics, including glycosidic bonds and amine functional groups. These structural motifs are susceptible to degradation, primarily through hydrolysis. The rate of these degradation processes is significantly influenced by environmental conditions such as pH and temperature.
Hydrolysis represents the most probable degradation pathway for 1-N-Ethylgaramine Sulfate. The glycosidic linkage connecting the aminocyclitol (N1-ethyl-2-deoxystreptamine) and the sugar moiety is prone to cleavage. This reaction is generally catalyzed by acid. oup.comnih.gov Consequently, the degradation of this compound is expected to be significantly accelerated in acidic environments. Elevated temperatures would also increase the rate of hydrolysis, following principles of chemical kinetics where higher thermal energy increases reaction rates.
While specific kinetic and thermodynamic studies for this compound are not extensively detailed in publicly available literature, the expected trends based on the stability of related aminoglycosides can be summarized.
Table 1: Predicted Influence of Environmental Conditions on the Degradation Rate of this compound
| Condition | Expected Impact on Hydrolysis Rate | Rationale |
| Low pH (Acidic) | Significant Increase | Acid-catalyzed hydrolysis of the glycosidic bond is a primary degradation pathway for aminoglycosides. oup.com |
| Neutral pH | Moderate/Slow | The molecule is expected to be most stable near neutral pH, though gradual degradation can still occur. nih.gov |
| High pH (Alkaline) | Increase | Base-catalyzed degradation pathways may also contribute to instability, although acid hydrolysis is often more significant for this class of compounds. |
| Elevated Temperature | Significant Increase | Higher temperatures provide the necessary activation energy for hydrolytic reactions, accelerating the degradation process across all pH levels. researchgate.net |
Identification of Chemical Degradation Products and By-products
Forced degradation studies are essential for identifying potential degradation products that may arise during the manufacturing and storage of a drug substance. nih.govresearchgate.net In the case of this compound, the primary degradation pathway is anticipated to be the hydrolysis of the glycosidic bond.
1-N-Ethylgaramine is recognized as a related substance and a product of the acid-catalyzed hydrolysis of the parent compound, Netilmicin (B1678213). oup.com Further degradation of this compound itself would proceed via the same hydrolytic mechanism. The cleavage of the O-glycosidic bond would result in the formation of two main components: the aminocyclitol portion and the sugar moiety.
The principal identified and potential degradation products are:
N1-ethyl-2-deoxystreptamine: This is the aminocyclitol core of the molecule.
3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranose: This is the sugar portion of the molecule.
Analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), particularly with a charged aerosol detector (CAD), are effective for separating and identifying these polar, non-chromophoric compounds without the need for derivatization. oup.com
Table 2: Potential Chemical Degradation Products of this compound
| Degradation Product | Molecular Formula | Origin |
| N1-ethyl-2-deoxystreptamine | C₈H₁₈N₂O₃ | Hydrolytic cleavage of the glycosidic bond. |
| 3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranose | C₇H₁₅NO₄ | Hydrolytic cleavage of the glycosidic bond. |
Interactions with Excipients and Other Chemical Components in Formulation Stability Studies (purely chemical, non-biological context)
The chemical compatibility of an active pharmaceutical ingredient with excipients is paramount for developing a stable and effective dosage form. labinsights.nljapsonline.com The functional groups present in this compound, namely primary and secondary amines and multiple hydroxyl groups, make it susceptible to interactions with common pharmaceutical excipients. chineway.com.cn
A significant potential interaction is the Maillard reaction . The amine groups of 1-N-Ethylgaramine can react with reducing sugars, such as lactose (B1674315) or dextrose, which are frequently used as fillers or diluents. pharmtech.com This non-enzymatic browning reaction can lead to the formation of colored degradants and a potential loss of potency. pharmtech.com
The presence of moisture within a formulation can facilitate the hydrolysis of the drug substance. pharmtech.com Excipients with high water content can therefore compromise the stability of this compound, promoting the cleavage of its glycosidic bond. labinsights.nl The selection of excipients with low moisture content or the inclusion of desiccants can mitigate this risk. pharmtech.com
Furthermore, as an ionic compound (a sulfate salt), this compound could engage in ionic interactions with charged excipients. In aqueous formulations, interactions with large anionic polymers like sodium carboxymethylcellulose or sodium alginate could lead to the formation of insoluble complexes or precipitates. labinsights.nlchineway.com.cn Trace metal impurities present in some excipients could also potentially catalyze oxidative degradation pathways. labinsights.nl
Table 3: Summary of Potential Chemical Interactions Between this compound and Excipients
| Type of Interaction | Reactive Moiety on this compound | Interacting Excipient/Component | Potential Consequence |
| Maillard Reaction | Primary and secondary amine groups | Reducing sugars (e.g., Lactose, Dextrose) | Formation of colored degradation products (browning), loss of potency. pharmtech.com |
| Hydrolysis | Glycosidic bond | Moisture present in excipients or the formulation | Cleavage of the molecule, leading to loss of the active ingredient. labinsights.nl |
| Ionic Interaction | Positively charged amine groups (in solution) | Anionic polymers (e.g., Sodium Alginate, Carbomers) | Formation of insoluble precipitates, affecting formulation integrity. labinsights.nlchineway.com.cn |
| Oxidation (Catalyzed) | Amine or hydroxyl groups | Trace metal impurities in excipients | Formation of oxidative degradation products. labinsights.nl |
Development and Characterization of Chemical Reference Standards for 1 N Ethylgaramine Sulfate
Purity Assessment Methodologies for Reference Materials
The purity of a primary reference standard is its most critical attribute. A purity of 99.5% or higher is generally desirable for primary standards, calculated on an anhydrous or volatile-free basis. The comprehensive characterization of a 1-N-Ethylgaramine Sulfate (B86663) reference material involves the use of a combination of analytical techniques to identify and quantify all potential impurities. These impurities can be organic, inorganic, or residual solvents.
A multifaceted approach is necessary for a thorough purity assessment. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying organic impurities. Due to the weak UV chromophore of aminoglycosides, detection methods such as charged aerosol detection (CAD) or pulsed amperometric detection (PAD) are often employed to achieve the required sensitivity for impurity profiling. nih.govnih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for the structural elucidation of unknown impurities. nih.gov
Beyond chromatographic techniques, a range of other analytical methods are employed to build a complete purity profile. These include:
Thermogravimetric Analysis (TGA): To determine the content of volatile substances.
Karl Fischer Titration: For the specific determination of water content.
Inductively Coupled Plasma (ICP-MS or ICP-AES): To quantify inorganic impurities (elemental impurities).
Residue on Ignition/Sulfated Ash: To determine the total amount of inorganic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and to detect impurities that may not be amenable to chromatographic analysis.
The following table illustrates a hypothetical purity assessment of a candidate batch of 1-N-Ethylgaramine Sulfate reference standard, showcasing the types of tests performed and typical acceptance criteria.
| Analytical Test | Method | Hypothetical Result | Acceptance Criteria |
| Organic Purity | HPLC-CAD | 99.7% | ≥ 99.5% |
| Water Content | Karl Fischer Titration | 0.2% | ≤ 0.5% |
| Residue on Ignition | Sulfated Ash | 0.05% | ≤ 0.1% |
| Elemental Impurities | ICP-MS | Complies with ICH Q3D | As per ICH Q3D |
| Residual Solvents | Headspace GC-MS | Complies with USP <467> | As per USP <467> |
| Identity | FTIR, NMR, MS | Confirmed | Conforms to structure |
| Assigned Purity | Mass Balance | 99.4% | Report Value |
This table is for illustrative purposes and the data is not from an actual analysis of this compound.
The assigned purity is typically determined by a mass balance approach, where the sum of all quantified impurities (organic, inorganic, water, and residual solvents) is subtracted from 100%.
Inter-laboratory Studies and Collaborative Research for Standard Validation
Once a candidate reference material for this compound has been thoroughly characterized in-house, its validation is further strengthened through inter-laboratory studies, also known as collaborative trials or round-robin studies. These studies are fundamental to establishing the consensus value of a property (e.g., purity or potency) and to assessing the reproducibility of the analytical methods that will utilize the reference standard.
The European Directorate for the Quality of Medicines & HealthCare (EDQM) often initiates collaborative studies to assign potency values for European Pharmacopoeia (Ph. Eur.) Chemical Reference Substances (CRS) for antibiotics. nih.gov In a typical study for an aminoglycoside reference standard, a homogenous batch of the candidate material is distributed to a number of qualified laboratories. These participating laboratories are requested to analyze the material, often against an existing primary standard (if available), using a predefined analytical method.
The objectives of such a collaborative study for a this compound reference standard would include:
Confirming the identity and purity of the candidate material across multiple laboratories.
Assessing the precision and reproducibility of a specific analytical method (e.g., an HPLC-CAD method for purity determination).
Establishing a statistically sound assigned value for the purity of the reference standard that is recognized by the scientific community.
The results from the participating laboratories are statistically evaluated to determine the mean purity, standard deviation, and confidence intervals. Any significant inter-laboratory variability is investigated to identify potential issues with the analytical method or the reference material itself. The following table provides a hypothetical example of results from a collaborative study to determine the purity of a this compound reference standard.
| Laboratory | Purity Result 1 (%) | Purity Result 2 (%) | Purity Result 3 (%) | Mean Purity (%) |
| Lab 1 | 99.68 | 99.72 | 99.70 | 99.70 |
| Lab 2 | 99.59 | 99.65 | 99.62 | 99.62 |
| Lab 3 | 99.75 | 99.71 | 99.78 | 99.75 |
| Lab 4 | 99.60 | 99.58 | 99.61 | 99.60 |
| Lab 5 | 99.80 | 99.75 | 99.77 | 99.77 |
| Overall Mean | 99.69 | |||
| Standard Deviation | 0.07 | |||
| RSD (%) | 0.07 |
This table is for illustrative purposes and the data is not from an actual collaborative study on this compound.
Successful completion of an inter-laboratory study provides a high degree of confidence in the suitability of the material as a chemical reference standard.
Role of Reference Standards in Analytical Method Development and Validation
Chemical reference standards are fundamental to the development and validation of analytical methods in the pharmaceutical industry. A well-characterized this compound reference standard would play a crucial role in several key aspects of analytical quality control for Netilmicin (B1678213) and related products.
Method Development: During the development of an analytical method for the determination of related substances in Netilmicin, the this compound reference standard would be used to:
Optimize chromatographic separation: To ensure that this compound is well-resolved from Netilmicin and other potential impurities.
Determine detector response: To establish the sensitivity of the detector (e.g., CAD or PAD) to this compound.
Confirm peak identity: By comparing the retention time of the peak in a sample chromatogram to that of the reference standard.
Method Validation: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The this compound reference standard is essential for validating a method for its quantification, as it is used to assess the following validation parameters:
| Validation Parameter | Role of this compound Reference Standard |
| Specificity | Used to demonstrate that the method can unequivocally assess this compound in the presence of other components (e.g., Netilmicin, other impurities, excipients). |
| Linearity | A series of dilutions of the reference standard are prepared and analyzed to demonstrate a proportional relationship between the detector response and the concentration of this compound over a specified range. |
| Accuracy | The reference standard is spiked into a sample matrix at known concentrations and the recovery is measured to demonstrate the closeness of the measured value to the true value. |
| Precision | Replicate analyses of a homogenous sample containing this compound are performed to assess the degree of scatter between a series of measurements. The reference standard is used to prepare the test solutions. |
| Limit of Quantitation (LOQ) | The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy is determined using dilutions of the reference standard. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected but not necessarily quantitated is established, typically based on the signal-to-noise ratio of a diluted reference standard solution. |
| Robustness | The reference standard is used in experiments where method parameters (e.g., pH of the mobile phase, column temperature) are deliberately varied to assess the method's reliability during normal use. |
In routine quality control, the this compound reference standard is used for the identification and quantification of this impurity in batches of Netilmicin, ensuring that the drug product meets the required quality specifications. pharmamirror.compharmaffiliates.com
Future Research Directions in Chemical Studies of 1 N Ethylgaramine Sulfate
Advancements in Micro-scale Synthesis and Derivatization Techniques
Future research could significantly benefit from the development of efficient and scalable synthesis routes for 1-N-Ethylgaramine Sulfate (B86663), particularly at the micro-scale to facilitate detailed laboratory studies. Many clinically relevant aminoglycosides are semi-synthetic derivatives of natural products, a strategy that allows for the creation of novel compounds with tailored properties. oup.compharmafeatures.com Exploring novel semi-synthetic pathways starting from related aminoglycoside scaffolds could lead to more efficient production of 1-N-Ethylgaramine Sulfate and its analogues. researchgate.net
A critical area for advancement lies in the derivatization of this compound. Like most aminoglycosides, its high polarity and lack of a strong UV-absorbing chromophore make direct analysis challenging. oup.comnih.gov Derivatization is a chemical modification process that can enhance a compound's volatility, thermal stability, or detectability. oup.com Future studies should focus on adapting and optimizing various derivatization techniques for this specific molecule.
Common derivatization strategies for aminoglycosides that could be systematically investigated for this compound include:
Acylation: This involves introducing an acyl group, often using reagents like perfluoro acid anhydrides, which can improve chromatographic separation and detection. scispace.com
Alkylation: This process, particularly esterification of hydroxyl groups, can increase the volatility of the compound, making it more amenable to analysis by gas chromatography (GC).
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens on hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability.
Beyond these traditional methods, novel enzymatic approaches, such as laccase-catalyzed derivatization, could offer milder and more specific modification routes, leading to new derivatives with unique chemical properties. nih.gov
Table 1: Potential Derivatization Reagents for Future Studies on this compound| Derivatization Method | Potential Reagent | Target Functional Group(s) | Purpose of Derivatization |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | Amino, Hydroxyl | Enhance volatility for GC analysis, improve chromatographic peak shape. |
| Alkylation (Esterification) | Methanol/HCl | Hydroxyl | Increase volatility and thermal stability. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl | Increase volatility for GC-MS analysis. |
| Fluorescent Labeling | o-Phthalaldehyde (OPA) | Primary Amino | Enable highly sensitive fluorescence detection in HPLC. agilent.com |
| Chromophore Tagging | Tris(2,6-dimethoxyphenyl)carbenium ion | Primary Amino | Introduce a UV-active and permanently charged tag for HPLC and MS detection. scispace.com |
Novel Analytical Technologies for Ultra-Trace Detection
The development of highly sensitive and selective analytical methods is crucial for the detailed study of this compound. Future research should focus on creating robust methods for its ultra-trace detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used techniques for aminoglycoside analysis. nih.gov
Given the structural properties of this compound, coupling these separation techniques with advanced detection methods is essential. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive detection of aminoglycosides. chromatographyonline.com A key research direction would be the development of a validated UHPLC-MS/MS method, which would offer high throughput, excellent resolution, and low detection limits. chromatographyonline.com
Other promising detection technologies that warrant investigation include:
Fluorescence Detection: Following pre-column or post-column derivatization with fluorescent tags like o-phthalaldehyde (OPA), this method can achieve very low detection limits. agilent.comgoogle.com
Chemiluminescence Detection: This technique offers exceptional sensitivity and could be adapted for this compound after derivatization with appropriate reagents. nih.gov
Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that does not require the analyte to have a chromophore, potentially allowing for the direct analysis of this compound without derivatization. oup.com
Table 2: Hypothetical UHPLC-MS/MS Parameters for Future Method Development for this compound Analysis| Parameter | Proposed Condition/Value |
|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Ion Exchange chromatographyonline.comresearchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and Ammonium Formate Buffer |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode chromatographyonline.com |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transitions | To be determined experimentally based on precursor and product ions. |
Integration of Advanced Computational Chemistry with Experimental Validation
Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound, thereby guiding experimental research. Future studies should integrate computational modeling with experimental validation to build a comprehensive understanding of this compound's properties.
Key areas for computational investigation include:
Conformational Analysis: Predicting the stable three-dimensional structures of this compound in different solvent environments.
Physicochemical Property Prediction: Calculating properties such as pKa, logP, and spectral characteristics (NMR, IR) to aid in the development of analytical methods and reaction conditions.
Reactivity Studies: Using quantum mechanics calculations to model reaction mechanisms, predict the sites of derivatization, and understand its chemical stability.
Recent computational studies on other aminoglycosides have successfully used techniques like molecular docking and molecular dynamics simulations to investigate their interactions. researchgate.net While these studies often focus on biological targets, the methodologies can be adapted to explore non-biological interactions, such as binding to synthetic receptors or metal ions.
It is imperative that these computational predictions are validated through rigorous experimental work. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be essential for confirming the predicted structures and understanding the compound's dynamic behavior in solution. researchgate.net
Table 3: Proposed Integrated Computational and Experimental Workflow| Stage | Computational Method | Experimental Validation Technique |
|---|---|---|
| Structural Elucidation | Ab initio calculations, Density Functional Theory (DFT) | NMR (1H, 13C, COSY, HSQC), Mass Spectrometry, X-ray Crystallography |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Potentiometric titration (for pKa), Shake-flask method (for logP) |
| Reactivity Analysis | Modeling of transition states and reaction pathways | Kinetic studies of derivatization or degradation reactions |
Exploration of its Role in Broader Chemical Transformations and Reaction Systems (non-biological)
The complex and multifunctional structure of this compound, featuring multiple stereocenters, amino groups, and hydroxyl groups, makes it an intriguing candidate for applications in broader, non-biological chemical systems. nih.gov Future research could move beyond its traditional classification and explore its potential in materials science and catalysis.
Potential areas of exploration include:
Coordination Chemistry: The polyamine and polyol functionalities could act as effective ligands for a variety of metal ions. Research into the synthesis and characterization of metal complexes with this compound could lead to new materials with interesting magnetic, optical, or catalytic properties.
Supramolecular Chemistry: The ability of aminoglycosides to form hydrogen bonds and engage in electrostatic interactions could be harnessed to use this compound as a building block for self-assembling supramolecular structures.
Asymmetric Catalysis: The inherent chirality of the molecule could be exploited by using it, or its derivatives, as a chiral ligand or catalyst in asymmetric synthesis, a fundamental process in modern organic chemistry.
Polymer and Materials Science: Covalent incorporation of this compound into polymer backbones could create functional materials with unique properties, such as enhanced hydrophilicity or specific recognition capabilities. The development of amphiphilic aminoglycoside derivatives has already shown promise in creating molecules with novel biological and physical properties, a strategy that could be extended into materials science. nih.gov
Q & A
Q. How can researchers optimize extraction efficiency for this compound in plant tissues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
